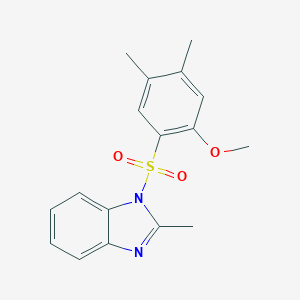

1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole

Description

1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a benzimidazole derivative featuring a benzenesulfonyl group substituted with methoxy and methyl groups at the 2-, 4-, and 5-positions, respectively. The benzimidazole core is further substituted with a methyl group at the 2-position. This compound belongs to a class of sulfonylated heterocycles known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-9-16(22-4)17(10-12(11)2)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAJFMIXGOBINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Acetic Acid

The benzimidazole core is classically synthesized by condensing o-phenylenediamine with carboxylic acids. For 2-methyl substitution, acetic acid serves as the methyl source under acidic conditions:

Conditions : Reflux in hydrochloric acid (6–12 hrs, 100–120°C). Yield : 70–85%.

Oxidative Cyclization with Aldehydes

An alternative method employs aldehydes and oxidizing agents. For example, 2-methylbenzimidazole can be synthesized using acetaldehyde and sodium metabisulfite in ethanol-water:

Conditions : Room temperature, 2 hours. Yield : 73%.

Synthesis of 2-Methoxy-4,5-dimethylbenzenesulfonyl Chloride

Sulfonation of 2-Methoxy-4,5-dimethylbenzene

The sulfonyl chloride intermediate is prepared via two steps:

-

Sulfonation : Treatment of 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C forms the sulfonic acid.

-

Chlorination : Reaction with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:

Yield : 80–90% after purification.

Sulfonylation of 2-Methyl-1H-Benzimidazole

Nucleophilic Substitution Reaction

The sulfonyl chloride reacts with the benzimidazole’s NH group under basic conditions. A typical procedure involves:

-

Dissolve 2-methyl-1H-benzimidazole in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) as a base to deprotonate the NH group.

-

Slowly add 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in DCM at 0°C.

-

Warm to room temperature and stir for 12–24 hours.

Workup : Wash with water, dry over Na₂SO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane). Yield : 60–75%.

Phase-Transfer Catalysis (PTC)

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are used in a biphasic system (water/DCM):

Conditions : 10 mol% TBAB, NaOH (aq), 25°C, 6 hours. Yield : 85%.

Optimization and Challenges

Regioselectivity

Sulfonylation occurs exclusively at the 1-position of the benzimidazole due to the NH group’s higher nucleophilicity compared to the 3-position.

Purification Challenges

Solvent and Temperature Effects

-

Optimal Solvents : Dichloromethane or THF for sulfonylation.

-

Temperature : Reactions performed at 0–25°C minimize side reactions.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | HCl, reflux | 70–85% | High yield, simple setup | Long reaction time |

| Oxidative Cyclization | Na₂S₂O₅, RT | 73% | Mild conditions, fast | Requires aldehyde substrate |

| PTC Sulfonylation | TBAB, NaOH, RT | 85% | High efficiency, scalable | Requires catalyst |

Scalability and Industrial Relevance

The PTC method is preferred for large-scale synthesis due to its efficiency and reduced solvent use. Recent patents highlight modifications such as:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl compounds.

Substitution: Various substituted benzoimidazole derivatives.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Target Compound

- Core : 1H-Benzimidazole

- Substituents :

- 1-position: 2-Methoxy-4,5-dimethyl-benzenesulfonyl group

- 2-position: Methyl group

- Key Functional Groups : Sulfonyl (-SO₂-), methoxy (-OCH₃), methyl (-CH₃).

Analogous Compounds

N-4-Methylbenzenesulfonyl ((N-(4-methylbenzenesulfonyl)benzimidazol-2-yl)methylthio)-benzimidazole (Compound 9, )

- Core : 1H-Benzimidazole

- Substituents :

- 1-position: 4-Methylbenzenesulfonyl

- 2-position: Methylthio (-SCH₂-) linked to another benzimidazole. Key Groups: Sulfonyl, methyl, methylthio. Comparison: The target compound lacks the methylthio bridge but shares sulfonyl and methyl substituents. The methoxy group in the target may enhance electron-donating effects compared to the methyl group in Compound 9 .

5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole ()

- Core : 1H-Benzimidazole

- Substituents :

- 2-position: Sulfanyl (-S-) linked to a pyridine ring with methoxy and methyl groups.

6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole N-oxide, )

- Core : 1H-Benzimidazole

- Substituents :

Key Observations :

- High yields (e.g., 95% in ) are achieved in solvent-free or optimized conditions, whereas sulfonylation reactions (e.g., ) often require purification steps, reducing yields.

- The target compound’s synthesis likely parallels but with additional steps for methoxy and dimethyl substitutions .

Physical and Spectral Properties

Melting Points

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| Target Compound | N/A | - |

| Compound 9 () | 204–206 | |

| 2-(3,5-Dimethoxyphenyl)-1H-benzimidazole | 241–243 | |

| 2-(3,5-Dinitrophenyl)-1H-benzimidazole | 255–257 |

Trends :

Spectral Data

- Sulfonyl Stretching (FT-IR) :

- 1H-NMR Methyl Signals :

Biological Activity

1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole can be described as follows:

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.39 g/mol

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group in the compound enhances its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

- Antioxidant Properties : The presence of methoxy and dimethyl groups contributes to the antioxidant capacity of the compound, which may protect cells from oxidative stress.

- Interaction with Receptors : Preliminary studies suggest that the compound may interact with various biological receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.8 |

| A549 (Lung Cancer) | 10.3 |

These results indicate that the compound may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This antimicrobial effect is attributed to the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study found that treatment with varying doses led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tissues.

Research Findings

Recent research has expanded on the biological activity of this compound:

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted that the compound exhibited a dose-dependent increase in radical scavenging activity, indicating its potential as an antioxidant agent.

- Mechanistic Insights : Another investigation into the molecular mechanisms revealed that the compound modulates key signaling pathways involved in inflammation and cancer progression, particularly through NF-kB and MAPK pathways.

- Pharmacokinetics : Pharmacokinetic studies suggest favorable absorption and distribution characteristics, with preliminary data indicating a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.